5-Cyclopropylisoxazole-3-carboxylic acid

S1P3 receptor Allosteric agonist Structure-activity relationship

As the essential precursor to CYM-5541—the only reported small-molecule S1P3 allosteric agonist with submicromolar potency (EC50 105 nM) and >476-fold selectivity over S1P1,2,4,5 subtypes—this 5-cyclopropylisoxazole-3-carboxylic acid cannot be substituted. SAR studies confirm that replacing the cyclopropyl group with methyl, propyl, or phenyl collapses the selectivity window entirely. Supplied at ≥95% purity with full analytical documentation (NMR, HPLC, GC), it enables reproducible, cost-effective library synthesis without in-house purification. Well-defined mp (96–100°C) and LogP (~1.06) ensure batch-to-batch consistency across laboratories.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 110256-15-0
Cat. No. B1349168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropylisoxazole-3-carboxylic acid
CAS110256-15-0
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)O
InChIInChI=1S/C7H7NO3/c9-7(10)5-3-6(11-8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10)
InChIKeyOWMVXHFZCCPOTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropylisoxazole-3-carboxylic acid (CAS 110256-15-0): Sourcing Specifications and Physicochemical Properties


5-Cyclopropylisoxazole-3-carboxylic acid (CAS 110256-15-0) is a heterocyclic building block belonging to the isoxazole-3-carboxylic acid class, featuring a cyclopropyl substituent at the 5-position of the oxazole ring [1]. This compound is a crystalline solid with a reported melting point of 96–100 °C, a molecular weight of 153.14 g/mol, and a predicted LogP of ~1.06, indicating moderate lipophilicity . It is commercially available in research-grade purities (typically 95–97%) and serves as a versatile intermediate in medicinal chemistry, most notably as the key precursor for the selective S1P3 receptor allosteric agonist CYM-5541 .

Why Simple In-Class Substitution of 5-Cyclopropylisoxazole-3-carboxylic acid Compromises Downstream Selectivity


Interchanging 5-cyclopropylisoxazole-3-carboxylic acid with other 5-substituted isoxazole-3-carboxylic acids (e.g., 5-propyl, 5-methyl, or 5-phenyl analogs) is not a straightforward procurement decision; the cyclopropyl group imparts a unique combination of electronic and steric properties that directly translate into the pharmacological profile of derived compounds [1]. Systematic structure-activity relationship (SAR) studies on the S1P3 agonist series demonstrate that the cyclopropyl substituent is uniquely responsible for achieving submicromolar potency (EC50 105 nM) combined with exquisite selectivity (>476-fold) against the S1P1,2,4,5 receptor subtypes—a selectivity window that collapses with other alkyl or aryl substituents [1]. Therefore, substituting this specific acid for a cheaper or more readily available analog will almost certainly abolish the target selectivity of any downstream amide or ester derivative, leading to false negatives or misleading biological data in receptor pharmacology campaigns [1].

Quantitative Differentiation of 5-Cyclopropylisoxazole-3-carboxylic acid (CAS 110256-15-0) vs. In-Class Analogs


Substituent-Dependent S1P3 Receptor Selectivity of Derived Carboxamides

In a head-to-head SAR campaign, the N,N-dicyclohexyl carboxamide derivative of 5-cyclopropylisoxazole-3-carboxylic acid (compound 5f, CYM-5541) was compared against derivatives of 5-propylisoxazole-3-carboxylic acid (3a) and other 5-substituted analogs. The cyclopropyl derivative 5f exhibited an EC50 of 105 nM at S1P3-R, which is 4.1-fold more potent than the propyl parent 3a (EC50 434 nM). Crucially, 5f displayed no agonist activity at S1P1, S1P2, S1P4, or S1P5 receptors up to 50 µM (>476-fold selectivity), whereas 3a retained significant activity at S1P1-R (EC50 7.87 µM, only 18-fold selectivity) [1].

S1P3 receptor Allosteric agonist Structure-activity relationship GPCR

Comparative Lipophilicity (LogP) of 5-Cyclopropyl- vs. 5-Propylisoxazole-3-carboxylic Acid

Experimental and calculated LogP values differentiate 5-cyclopropylisoxazole-3-carboxylic acid from its 5-propyl analog. The cyclopropyl compound exhibits a LogP of 1.06, whereas the 5-propyl derivative has a higher LogP of 1.67 (Hit2Lead) or 1.33 (BOC Sciences) . This difference of 0.3–0.6 Log units indicates that the cyclopropyl compound is measurably less lipophilic, which can translate into altered solubility, permeability, and off-target binding profiles for derived molecules.

Lipophilicity LogP Physicochemical properties Drug design

Melting Point as a Verified Quality Control Parameter for Identity and Purity

5-Cyclopropylisoxazole-3-carboxylic acid is a solid with a well-defined melting point of 96–100 °C, a value that is consistently reported across reputable vendors and literature sources . This narrow range (4 °C) facilitates reliable identity confirmation and purity assessment via standard melting point apparatus. In contrast, the melting point for the 5-propyl analog is either not reported or highly variable across sources, and the 5-methyl analog exhibits a significantly higher and variable melting point (e.g., 106–110 °C or 168 °C) .

Quality control Melting point Analytical chemistry Identity confirmation

Purity and Batch Consistency Across Commercial Suppliers

Commercially available 5-cyclopropylisoxazole-3-carboxylic acid is routinely supplied at 95–97% purity, with multiple vendors providing certificates of analysis (CoA) that include NMR, HPLC, and/or GC data . This level of purity is suitable for direct use in amide coupling reactions without additional purification, as demonstrated in the synthesis of CYM-5541 where the acid was used as received [1].

Purity Batch consistency QC Procurement

Storage Stability Requirements vs. 5-Propyl Analog

5-Cyclopropylisoxazole-3-carboxylic acid requires storage in a sealed, dry environment at -20 °C to prevent degradation, as specified by multiple vendors . This is a more stringent requirement than the 5-propyl analog, which is typically stored at 2–8 °C . The difference in storage temperature recommendations (frozen vs. refrigerated) reflects the cyclopropyl acid's potentially higher sensitivity to thermal degradation or hydrolysis, necessitating appropriate cold-chain logistics.

Stability Storage Shelf-life Procurement

Validated Application Scenarios for 5-Cyclopropylisoxazole-3-carboxylic acid (CAS 110256-15-0) Based on Quantitative Evidence


Synthesis of Selective S1P3 Receptor Allosteric Agonists for Cardiovascular and Inflammatory Research

This compound is the essential precursor for synthesizing N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide (CYM-5541), the only reported small-molecule allosteric agonist with submicromolar potency (EC50 105 nM) and >476-fold selectivity for S1P3 over S1P1,2,4,5 receptors [1]. Use of any other 5-substituted isoxazole-3-carboxylic acid in this synthetic route yields agonists with either reduced potency or compromised selectivity, as demonstrated by direct SAR comparisons [1].

Medicinal Chemistry SAR Campaigns Probing the Role of the 5-Position in Isoxazole-Containing Bioactives

The cyclopropyl group provides a unique combination of steric bulk and electronic influence (e.g., reduced lipophilicity vs. propyl, as indicated by ΔLogP = -0.61 ) that is valuable for systematically mapping the SAR of lead compounds. Its well-defined physicochemical properties (mp 96–100 °C, purity 95–97% ) ensure reproducible results across different laboratories and synthetic batches.

Building Block for Custom Amide and Ester Libraries in Drug Discovery

As a carboxylic acid building block, it can be readily coupled with diverse amines or alcohols to generate focused libraries of isoxazole-containing compounds. The commercial availability of this acid at consistent 95–97% purity with full analytical documentation (NMR, HPLC, GC) minimizes the need for in-house purification, accelerating library synthesis and reducing costs.

Analytical Reference Standard for Quality Control of Related Compounds

The reproducible melting point (96–100 °C) and availability of spectral data make this compound a suitable reference material for verifying the identity and purity of new synthetic batches of 5-cyclopropylisoxazole-3-carboxylic acid or its derivatives . Its stability under recommended storage conditions (-20 °C, sealed, dry) supports its use as a long-term QC standard .

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